2-Methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole
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Overview
Description
2-Methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structural features, which include methyl, isopropyl, and isobutyl groups attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the preparation of hydrazine derivatives, their reaction with α,β-unsaturated carbonyl compounds, and subsequent purification of the final product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
2-Methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(2-methylpropyl)-4-propan-2-ylpyrazole
- 3-(2-Methylpropyl)-4-propan-2-ylpyrazole
- 2-Methyl-4-propan-2-ylpyrazole
Uniqueness
2-Methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its structural features differentiate it from other pyrazole derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
14339-25-4 |
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Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C11H22N2/c1-8(2)6-11-10(9(3)4)7-12-13(11)5/h7-11H,6H2,1-5H3 |
InChI Key |
FHKJYAJGGMKGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(C=NN1C)C(C)C |
Origin of Product |
United States |
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